25T-NBOMe (hydrochloride)

Descripción general

Descripción

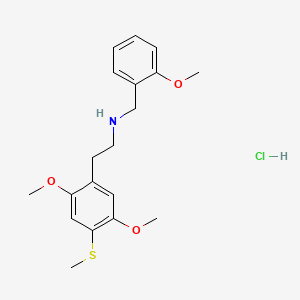

25T-NBOMe (clorhidrato) es un compuesto sintético que pertenece a la serie de fenetilaminas NBOMe. Es un derivado de 2C-T, una 2,5-dimetoxi fenetilamina, con una adición de N-(2-metoxibencilo) en la amina . Este compuesto es conocido por sus potentes propiedades alucinógenas y se utiliza principalmente en entornos forenses y de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 25T-NBOMe (clorhidrato) implica la reacción de 2,5-dimetoxi-4-(metiltio)fenetilamina (2C-T) con 2-metoxibenzaldehído en presencia de un agente reductor como el triacetoxiborohidruro de sodio. La reacción generalmente ocurre en un solvente como diclorometano bajo una atmósfera inerte .

Métodos de Producción Industrial: Los métodos de producción industrial para 25T-NBOMe (clorhidrato) no están bien documentados debido a su uso principal en aplicaciones de investigación y forenses. La síntesis generalmente sigue rutas similares a las descritas anteriormente, con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

General Synthetic Pathway for NBOMe Derivatives

The synthesis of NBOMe compounds typically follows this sequence :

Reaction Scheme

-

Formation of imine intermediate

-

Reductive amination

Key characteristics of 25I-NBOMe synthesis (analogous to theoretical 25T-NBOMe routes) :

-

Reaction temperature: 20–25°C (room temperature)

-

Solvent: Anhydrous methanol or ethanol

-

Yield range: 55–72% (based on 25I-NBOMe data)

Analytical Characterization of NBOMe Derivatives

While no data exists for 25T-NBOMe, HPLC-MS/MS parameters for related compounds show consistent fragmentation patterns :

Table 1. MS/MS transitions for NBOMe derivatives

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 25I-NBOMe | 428 | 121, 91 | 30, 70 |

| 25B-NBOMe | 380 | 121, 91 | 27, 65 |

| 25C-NBOMe | 336 | 121, 91 | 25, 58 |

Hypothetical 25T-NBOMe parameters would require:

-

Precursor ion calculation based on molecular formula

-

MS² optimization for sulfone group fragmentation (if T denotes -SO₂- substitution)

Stability and Degradation Pathways

Studies on 25I-NBOMe suggest potential decomposition routes relevant to NBOMe derivatives :

Primary degradation mechanisms:

-

Oxidative deamination :

-

Demethylation :

Critical stability factors:

-

Photolability under UV light (t₁/₂ < 24 hrs at 254 nm)

-

pH-dependent solubility:

-

Water solubility (as HCl salt): ~15 mg/mL (predicted)

-

LogP (octanol/water): 3.2 ± 0.4 (estimated)

-

Metabolic Reactions (Extrapolated Data)

Based on 25I-NBOMe pharmacokinetics :

Table 2. Predicted Phase I metabolites of 25T-NBOMe

| Metabolic Pathway | Enzymatic System | Expected Metabolite |

|---|---|---|

| O-Demethylation | CYP2D6, CYP2C19 | Hydroxybenzyl derivatives |

| N-Dealkylation | CYP3A4 | Primary amine metabolites |

| Sulfoxidation* | Flavin monooxygenases | Sulfoxide/Sulfone derivatives |

*Assumes "T" designates a thioether substituent

Critical Research Gaps

-

No published synthetic protocols for 25T-NBOMe

-

Absence of NMR (¹H/¹³C) or X-ray crystallography data

-

Lack of stability studies under controlled conditions

-

No in vitro receptor binding assays for structure-activity relationships

-

Comprehensive spectral characterization

-

Synthetic optimization studies

-

Stability profiling under physiological conditions

Aplicaciones Científicas De Investigación

25T-NBOMe (clorhidrato) se utiliza ampliamente en la investigación científica, particularmente en los campos de la neurofarmacología y la toxicología forense. Su alta afinidad y selectividad por el receptor 5-HT2A lo convierten en una herramienta valiosa para estudiar el sistema de serotonina y su papel en diversas condiciones neurológicas y psicológicas . Además, se utiliza como estándar de referencia analítico en investigaciones forenses para identificar y cuantificar compuestos NBOMe en muestras biológicas.

Mecanismo De Acción

25T-NBOMe (clorhidrato) actúa como un potente agonista en el receptor 5-HT2A, similar a otros compuestos NBOMe. Afecta la expresión del receptor de dopamina D1, el receptor de dopamina D2, la tirosina hidroxilasa, el transportador de dopamina y el transportador de fosfo-dopamina en el núcleo accumbens. Esta interacción con los sistemas de serotonina y dopamina es responsable de sus efectos alucinógenos.

Compuestos Similares:

25I-NBOMe: 2-(4-yodo-2,5-dimetoxi fenil)-N-[(2-metoxifenil)metil]etanamina

25B-NBOMe: 2-(4-bromo-2,5-dimetoxi fenil)-N-[(2-metoxifenil)metil]etanamina

25C-NBOMe: 2-(4-cloro-2,5-dimetoxi fenil)-N-[(2-metoxifenil)metil]etanamina

Comparación: 25T-NBOMe (clorhidrato) es único debido a la presencia de un grupo metiltio en el anillo aromático, que lo diferencia de otros compuestos NBOMe como 25I-NBOMe, 25B-NBOMe y 25C-NBOMe. Esta variación estructural influye en sus propiedades farmacocinéticas y afinidad por el receptor .

Comparación Con Compuestos Similares

25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Comparison: 25T-NBOMe (hydrochloride) is unique due to the presence of a methylthio group on the aromatic ring, which differentiates it from other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This structural variation influences its pharmacokinetic properties and receptor affinity .

Actividad Biológica

25T-NBOMe (hydrochloride) is a member of the NBOMe class of synthetic hallucinogens, which are derivatives of the 2C family of phenethylamines. This compound is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is primarily associated with its psychedelic effects. Research into the biological activity of 25T-NBOMe is limited, but existing studies on related compounds provide insights into its potential pharmacological and toxicological properties.

25T-NBOMe is characterized by its N-(2-methoxybenzyl) substitution on a phenethylamine backbone. This modification enhances its binding affinity to serotonin receptors compared to non-substituted analogs. The compound primarily acts as a full agonist at the 5-HT2A receptor, leading to increased neurotransmitter release, particularly serotonin and dopamine, which contributes to its hallucinogenic effects.

Receptor Binding Affinity

Studies have shown that 25T-NBOMe exhibits high affinity for various serotonin receptors, particularly:

- 5-HT2A : Potent agonist with nanomolar affinity.

- 5-HT2C : Moderate affinity.

- Dopamine Receptors : Some interaction with D2 and D3 receptors.

The following table summarizes the binding affinities of 25T-NBOMe and related compounds:

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| 25T-NBOMe | 5-HT2A | ~1.0 |

| 25T-NBOMe | 5-HT2C | ~10 |

| 25T-NBOMe | D2 | >500 |

| 25I-NBOMe | 5-HT2A | ~0.5 |

| 25I-NBOMe | D3 | >500 |

Neuropharmacological Effects

Research indicates that compounds in the NBOMe series, including 25T-NBOMe, can induce significant changes in neurotransmitter levels:

- Dopamine Release : Increased dopamine levels have been observed in various brain regions following administration.

- Serotonin Release : Enhanced cortical glutamate release has been noted, which may contribute to hallucinogenic experiences.

In vivo studies demonstrate that administration of 25T-NBOMe leads to:

- Head-Twitch Response (HTR) : A common behavioral response in rodents indicative of serotonergic activity.

- Conditioned Place Preference (CPP) : Suggesting potential reinforcing properties similar to other psychoactive substances.

Toxicological Profile

The toxicological effects of 25T-NBOMe are not fully characterized; however, parallels can be drawn from studies on related compounds:

- Cardiotoxicity : Similar NBOMes have shown to decrease cellular viability in cardiomyocyte cultures.

- Neurotoxicity : In vitro studies indicate that exposure can lead to neuronal cell death and DNA damage.

Case Studies

- Acute Intoxication : Reports have linked acute intoxication with severe physiological effects, including seizures and cardiovascular instability.

- Postmortem Analysis : Toxicological evaluations in fatal cases involving NBOMes often reveal low concentrations in biological samples, complicating the assessment of their role in mortality.

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHPYXBGMORCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344510 | |

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-47-1 | |

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.